Receptor Subtype Selectivity: Loxiglumide vs. Lorglumide and Proglumide
In a comparative analysis of glutaramic acid-derived CCK antagonists, loxiglumide exhibits a distinct selectivity profile for the CCK1 receptor. While lorglumide is highly selective for CCK1 (2,300-fold over CCK2), loxiglumide demonstrates a more balanced 27-fold selectivity, which may have implications for in vivo functional outcomes where moderate CCK2 activity is relevant [1]. In contrast, the parent compound proglumide is essentially non-selective (1.8-fold).
| Evidence Dimension | Receptor Binding Selectivity (CCK2 IC50 / CCK1 IC50) |
|---|---|
| Target Compound Data | CCK1 IC50 = 0.33 µM; CCK2 IC50 = 9.1 µM; Selectivity Ratio = 27-fold |
| Comparator Or Baseline | Lorglumide: CCK1 IC50 = 0.13 µM; CCK2 IC50 = 300 µM; Ratio = 2,300-fold. Proglumide: CCK1 IC50 = 6,000 µM; CCK2 IC50 = 11,000 µM; Ratio = 1.8-fold |
| Quantified Difference | Loxiglumide is 27-fold selective for CCK1 over CCK2, compared to 2,300-fold for lorglumide and 1.8-fold for proglumide. |
| Conditions | In vitro radioligand binding assays using human or rat CCK1 and CCK2 receptors expressed in cell lines. |
Why This Matters
This differential selectivity is a critical parameter for experimental design, as loxiglumide offers a distinct pharmacological fingerprint compared to the highly selective lorglumide or the non-selective proglumide.
- [1] Berna MJ, Jensen RT. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases. Curr Top Med Chem. 2007;7(12):1211-31. Table 3. View Source
